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Compound of Interest |

2-[(2-
Compound Name:
Chlorophenyl)methyl]piperidine

CAS No.: 383128-77-6

Cat. No.: B2407716

. J

Chemical Identity & Physiochemical Profile[3][4][5]

2-[(2-Chlorophenyl)methyl]piperidine (commonly referred to as 2-(2-Chlorobenzyl)piperidine)

Is a secondary amine featuring a piperidine ring substituted at the C2 position with an ortho-
chlorobenzyl group.[1][2][3] This structural motif—a saturated nitrogen heterocycle linked to a
halogenated aromatic ring—is a pharmacophore often associated with monoamine reuptake
inhibition and receptor antagonism.[3]

Identification Data

© 2026 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b2407716?utm_src=pdf-interest
https://www.benchchem.com/product/b2407716?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/10892005
https://patents.google.com/patent/CN101967120A/en
https://pubchem.ncbi.nlm.nih.gov/compound/118004
https://pubchem.ncbi.nlm.nih.gov/compound/118004
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2407716?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Parameter Technical Specification
CAS Registry Number 383128-77-6 (Free Base)
IUPAC Name 2-[(2-Chlorophenyl)methyl]piperidine

2-(2-Chlorobenzyl)piperidine; 2-(o-
Common Synonyms o
Chlorobenzyl)piperidine

Molecular Formula C12H16CIN
Molecular Weight 209.72 g/mol
SMILES ClclcececcclCC2CCCCN2

Exists as enantiomers (R/S).[1][2][3] CAS
Stereochemistry 383128-77-6 typically refers to the racemate
unless specified.[1][2][3]

Physiochemical Properties[1][3]
o Physical State: Viscous oil or low-melting solid (Free base); Crystalline solid (HCI salt).[1][2]
[3]

o Basicity (pKa): Estimated ~10.5 (Typical for secondary piperidines).[1][3]

 Solubility: Lipophilic (LogP ~3.2).[1][3] Soluble in DCM, Methanol, DMSO; sparingly soluble
in water unless protonated.

 Stability: Stable under standard temperature and pressure.[3][4] Sensitive to oxidation at the
secondary amine nitrogen over prolonged storage.[3]

Synthetic Pathways & Methodology

High-fidelity synthesis of 2-substituted piperidines requires controlling the stereocenter at C2.
[1][2][3] While catalytic hydrogenation of pyridine precursors is the classical route, it yields
racemates. For high-value research applications, Directed ngcontent-ng-c1989010908=""
_nghost-ng-c2193002942="" class="inline ng-star-inserted">
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-Lithiation of N-protected piperidines is the superior, self-validating protocol due to its regio-
and stereochemical precision.[2][3]

Protocol A: Directed -Lithiation (Regioselective)

This method utilizes the "Beak's Lithiation" strategy, leveraging the complex-induced proximity
effect (CIPE) to deprotonate the ngcontent-ng-c1989010908="" nghost-ng-c2193002942=""
class="inline ng-star-inserted">

-carbon.[2][3]

Reagents:

e Substrate: N-Boc-piperidine[1][2][3]

o Base:sec-Butyllithium (s-BuLi)[1][2][3]

o Ligand: TMEDA (Tetramethylethylenediamine) or (-)-Sparteine (for enantioselective
synthesis)[1][2][3]

e Electrophile: 2-Chlorobenzyl bromide[1][2][3]
Step-by-Step Methodology:

o Complexation: In an inert atmosphere (Ar/Nz2), dissolve N-Boc-piperidine (1.0 eq) and
TMEDA (1.2 eq) in anhydrous diethyl ether at -78°C.

« Lithiation: Dropwise add s-BuLi (1.2 eq).[1][3] The bulky Boc group directs lithiation to the
ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-position via coordination with Li, forming a dipole-stabilized carbanion.[2][3] Stir for 1-2
hours at -78°C.

» Alkylation: Slowly inject 2-Chlorobenzyl bromide (1.1 eq) dissolved in ether. The reaction is
exothermic; maintain temperature < -60°C to prevent side reactions.[1][2][3]

e Quench & Deprotection: Warm to RT, quench with saturated NH4Cl. Extract with EtOAc.[3]
Treat the intermediate with TFA/DCM (1:1) to remove the Boc group, yielding the target
amine as a TFA salt.

© 2026 BenchChem. All rights reserved. 3/7 Tech Support


https://patents.google.com/patent/CN101967120A/en
https://pubchem.ncbi.nlm.nih.gov/compound/118004
https://patents.google.com/patent/CN101967120A/en
https://pubchem.ncbi.nlm.nih.gov/compound/118004
https://pubchem.ncbi.nlm.nih.gov/compound/10892005
https://patents.google.com/patent/CN101967120A/en
https://pubchem.ncbi.nlm.nih.gov/compound/118004
https://pubchem.ncbi.nlm.nih.gov/compound/10892005
https://patents.google.com/patent/CN101967120A/en
https://pubchem.ncbi.nlm.nih.gov/compound/118004
https://pubchem.ncbi.nlm.nih.gov/compound/10892005
https://patents.google.com/patent/CN101967120A/en
https://pubchem.ncbi.nlm.nih.gov/compound/118004
https://pubchem.ncbi.nlm.nih.gov/compound/10892005
https://patents.google.com/patent/CN101967120A/en
https://pubchem.ncbi.nlm.nih.gov/compound/118004
https://pubchem.ncbi.nlm.nih.gov/compound/10892005
https://pubchem.ncbi.nlm.nih.gov/compound/118004
https://patents.google.com/patent/CN101967120A/en
https://pubchem.ncbi.nlm.nih.gov/compound/118004
https://pubchem.ncbi.nlm.nih.gov/compound/10892005
https://patents.google.com/patent/CN101967120A/en
https://pubchem.ncbi.nlm.nih.gov/compound/118004
https://pubchem.ncbi.nlm.nih.gov/compound/118004
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2407716?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Free Basing: Neutralize with NaHCOs to obtain 2-[(2-Chlorophenyl)methyl]piperidine.

Protocol B: Catalytic Hydrogenation (Classical)

e Precursor: 2-(2-Chlorobenzyl)pyridine.[1][2][3]
e Catalyst: PtO2 (Adams' catalyst) or Rh/C.[1][3]
o Conditions: Hz (50 psi), AcOH solvent.

» Note: This method risks dechlorination of the aromatic ring if Pd/C is used. PtO: is preferred
to preserve the aryl-chloride bond.[1][2][3]

Synthetic Workflow Visualization

Electrophilic Trapping cidic Hydrolysis emoval EMEEU W 2-[(2-Chlorophenyl)methyi]
ridine

(+ 2-Cl-Benzyl Bromide) (TFAIDCM) piper

Click to download full resolution via product page

Figure 1: Directed lithiation pathway for the synthesis of 2-substituted piperidines, ensuring
regioselectivity.[1][2][3]

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed. The presence of
the chlorine atom introduces distinct isotopic patterns and chemical shifts.

Nuclear Magnetic Resonance (NMR)

e 1H NMR (CDCls, 400 MHz):

o Aromatic Region: Multiplet at ngcontent-ng-c1989010908=""_nghost-ng-c2193002942=""
class="inline ng-star-inserted">

7.1-7.4 ppm (4H).[3] The ortho-ClI substituent causes a downfield shift of the adjacent
aromatic proton compared to unsubstituted benzyl.[3]
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[e]

Benzylic Protons: Two doublets of doublets (dd) around ngcontent-ng-c1989010908=""
_nghost-ng-c2193002942="" class="inline ng-star-inserted">

2.6-2.9 ppm.[3] These are diastereotopic due to the adjacent chiral center at C2.[3]

[e]

Methine (C2-H): Multiplet at ngcontent-ng-c1989010908="" _nghost-ng-c2193002942=""
class="inline ng-star-inserted">

2.5-2.7 ppm.[2][3]

[e]

Piperidine Ring: Broad multiplets at ngcontent-ng-c1989010908="" _nghost-ng-
€2193002942="" class="inline ng-star-inserted">

1.2-1.8 ppm (C3, C4, C5) and

2.9-3.1 ppm (C6 equatorial/axial).

[e]

Amine (NH): Broad singlet (exchangeable with D20), shift varies with concentration.[1][3]
Mass Spectrometry (MS)[1][2][3]

e Technique: ESI-MS (Positive Mode).[1][2][3]

e Molecular lon: [M+H]* = 210.1.[3]

 |sotope Pattern: A characteristic 3:1 ratio for peaks at m/z 210 and 212, confirming the
presence of a single Chlorine atom (3>Cl vs 37Cl).

Pharmacological & Industrial Context

Structural Activity Relationship (SAR)

The 2-benzylpiperidine scaffold is a privileged structure in neuropharmacology.[1][2][3]
» Stimulant Activity: Analogs of this class (e.g., Methylphenidate) inhibit the dopamine

transporter (DAT) and norepinephrine transporter (NET).[1][3] The ortho-chloro substitution
typically increases lipophilicity and metabolic stability against ring hydroxylation.[1][3]

o Antihistamines: This moiety serves as a reduced analog of pheniramine-class
antihistamines, often used to probe binding affinity differences between rigid (piperidine) and
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flexible (propylamine) linkers.[1][2][3]

Safety & Handling

e Hazards: The free base is an irritant to eyes, skin, and the respiratory tract.
o Storage: Store under inert gas (Argon) at 2—8°C to prevent formation of N-oxides.

» Disposal: As a halogenated organic amine, it must be disposed of via high-temperature
incineration with scrubbers for HCI gas.[2][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Technical Monograph: 2-[(2-
Chlorophenyl)methyl]piperidine[1][2][3]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2407716#2-2-chlorophenyl-methyl-piperidine-cas-
number-and-identification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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